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Compound of Interest

Compound Name: Renzapride hydrochloride

Cat. No.: B1680515 Get Quote

Renzapride Hydrochloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Renzapride hydrochloride is a potent and selective gastrointestinal prokinetic agent with a

dual mechanism of action, functioning as a high-affinity 5-HT4 receptor agonist and a 5-HT3

receptor antagonist. This unique pharmacological profile has positioned it as a therapeutic

candidate for motility disorders such as irritable bowel syndrome with constipation (IBS-C). This

technical guide provides an in-depth overview of the chemical properties, synthesis, and

pharmacological characteristics of Renzapride hydrochloride. Detailed experimental

protocols for its synthesis, in vitro characterization, and in vivo evaluation are presented to

facilitate further research and development.

Chemical Properties and Data
Renzapride hydrochloride is the hydrochloride salt of Renzapride. Its chemical and physical

properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 109872-41-5 [1][2]

Molecular Formula C₁₆H₂₃Cl₂N₃O₂ [1]

Molecular Weight 360.28 g/mol [1]

IUPAC Name

4-amino-N-((1R,4S,5R)-1-

azabicyclo[3.3.1]nonan-4-yl)-5-

chloro-2-methoxybenzamide

hydrochloride

[1]

Synonyms
Renzapride HCl, ATL-1251,

BRL-24924
[1]

Melting Point >260 °C

Boiling Point
469.2 °C at 760 mmHg (for

free base)

Density 1.3 g/cm³ (for free base)

logP 1.14

pKa (Strongest Basic) 8.8

Solubility

Soluble in DMSO (25 mg/mL)

and in aqueous solutions for in

vivo studies (e.g., 10% DMSO,

40% PEG300, 5% Tween-80,

45% saline)

Synthesis of Renzapride Hydrochloride
A detailed method for the synthesis of Renzapride and its subsequent conversion to the

hydrochloride salt is described in patent literature. The general procedure involves the coupling

of two key intermediates.

Experimental Protocol: Synthesis of Renzapride
Hydrochloride
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Materials:

(±)-endo-4-amino-1-azabicyclo[3.3.1]nonane

4-amino-5-chloro-2-methoxybenzoic acid

Coupling agents (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC))

Anhydrous non-hydroxylic solvent (e.g., dichloromethane, chloroform)

Organic or inorganic base

Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol)

Procedure:

Amide Coupling: a. Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous non-

hydroxylic solvent. b. Add a coupling agent (e.g., DCC or EDC) to activate the carboxylic

acid. c. To this mixture, add a solution of (±)-endo-4-amino-1-azabicyclo[3.3.1]nonane in the

same solvent, in the presence of a base. d. Stir the reaction mixture at room temperature

until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

e. Upon completion, filter the reaction mixture to remove any precipitated by-products. f.

Wash the filtrate with aqueous solutions to remove unreacted starting materials and water-

soluble by-products. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium

sulfate), filter, and concentrate under reduced pressure to obtain crude Renzapride free

base. h. Purify the crude product by a suitable method, such as column chromatography.

Salt Formation: a. Dissolve the purified Renzapride free base in a suitable solvent, such as

ethanol. b. Add a solution of hydrochloric acid in ethanol to the Renzapride solution. c. The

Renzapride hydrochloride salt will precipitate out of the solution. d. Isolate the precipitate

by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield

Renzapride hydrochloride.

Pharmacological Profile and Mechanism of Action
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Renzapride exhibits a dual pharmacological action as a 5-HT4 receptor agonist and a 5-HT3

receptor antagonist.

5-HT4 Receptor Agonism
As a full agonist at the 5-HT4 receptor, Renzapride stimulates the Gs alpha subunit of the G-

protein coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in

turn increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels

activate Protein Kinase A (PKA), which is thought to phosphorylate downstream targets

involved in enhancing acetylcholine release from enteric neurons, thereby promoting

gastrointestinal motility.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4254768/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Renzapride 5-HT4 ReceptorAgonist Binding Gs Protein
(α, β, γ subunits)

Activates

Adenylyl Cyclase

α-subunit activates

cAMPConverts ATP to

ATP

Protein Kinase A
(PKA)

Activates Increased Acetylcholine Release
& Prokinetic Effects

Phosphorylates targets leading to

Normal 5-HT3 Receptor Activation Renzapride-mediated 5-HT3 Receptor Antagonism

Serotonin (5-HT)

5-HT3 Receptor

Binds and Activates

Cation Influx
(Na+, K+)

Opens Channel

Neuronal Depolarization

Sensation of Nausea
& Visceral Pain

Renzapride

5-HT3 Receptor

Binds and Blocks

No Cation Influx

Channel Remains Closed

No Depolarization

Reduced Nausea
& Visceral Pain

Serotonin (5-HT)

Binding Prevented

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Renzapride dilutions

- Radioligand
- Receptor membranes

Incubate Reagents in 96-well Plate

Rapid Filtration and Washing

Add Scintillation Cocktail
& Count Radioactivity

Data Analysis:
- Calculate Specific Binding

- Determine IC50 and Ki

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7044400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7044400/
https://patents.google.com/patent/US20050209271A1/en
https://patents.google.com/patent/US20050209271A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC4254768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4254768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4254768/
https://www.benchchem.com/product/b1680515#renzapride-hydrochloride-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1680515#renzapride-hydrochloride-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1680515#renzapride-hydrochloride-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1680515#renzapride-hydrochloride-cas-number-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680515?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

